Stearyl stearate
Overview
Description
Stearyl stearate is the ester of stearic acid and 1-octadecanol.
Scientific Research Applications
Phase Change Material in Composite Fibers : Stearyl stearate (SS) is utilized in the creation of ultrafine composite fibers with polyethylene terephthalate (PET). These fibers, developed via electrospinning, act as form-stable phase change materials (PCMs). They demonstrate good thermal stability and reliability, with applications in energy storage and thermoregulation (Chen, Wang, & Huang, 2009).
Cosmetic Applications : this compound is part of the stearyl alkanoates class, used in cosmetics as a skin conditioning agent. These compounds, when metabolized, yield stearyl alcohol and fatty acids, and are considered safe for use in cosmetic products (Fiume et al., 2012).
Antioxidant Abilities in Non-Aqueous Systems : this compound derivatives are explored for enhancing the lipophilicity and antioxidant ability of (−)-Epigallocatechin-3-O-gallate (EGCG) in non-aqueous systems. These derivatives show potential for broad antioxidant application in lipophilic environments and high-fat foods (Jiang et al., 2021).
Tablet Lubricant in Pharmaceuticals : Sodium stearyl fumarate, related to this compound, is evaluated as a tablet lubricant. It is found to be effective in reducing friction and adhesion during the tablet manufacturing process, potentially serving as an alternative to magnesium stearate in pharmaceutical formulations (Hölzer & Sjogren, 1979).
Application in O/W Cosmetic Emulsions : In the optimization of O/W cosmetic emulsions, a mixture of co-emulsifiers, including this compound, is used. These emulsions utilize natural, biodegradable non-ionic emulsifiers, highlighting this compound's role in cosmetic product stability (Djuris et al., 2014).
Encapsulation in Organic Photovoltaics : this compound is applied as a passivation layer on flexible Surlyn substrates for encapsulating organic photovoltaics. This enhances the barrier properties against water vapor, thereby improving the performance and longevity of the photovoltaic devices (Seethamraju, Ramamurthy, & Madras, 2014).
Mechanism of Action
Stearyl stearate is a fatty acid ester that is used in various applications, including as a substrate film in the preparation of reaction mechanisms . It is an excellent model system for studying phase transitions and crystallization .
Mode of Action
This compound is a fatty acid ester that is used as a substrate film in the preparation of reaction mechanisms .
Biochemical Pathways
It can be metabolized by esterases in the body to stearyl alcohol and stearic acid .
Pharmacokinetics
It is likely metabolized by esterases in the body to stearyl alcohol and stearic acid .
Result of Action
It can influence the physical properties of formulations in which it is included, such as cosmetics .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, its solubility and stability can be affected by these factors .
Future Directions
Stearyl Stearate is used in a variety of cosmetic and personal care products, and its physicochemical properties, rheology, and multiphase structure have attracted strong research interests . It is also being explored as an alternative to other metallic stearates in pharmaceutical tablet formulation .
Biochemical Analysis
Biochemical Properties
Stearyl stearate is a product of the esterification of stearic acid and stearyl alcohol . It is a poor substrate for triglyceride (TG) synthesis compared to other saturated fats . It interacts with enzymes such as stearoyl-CoA desaturase (SCD1), which catalyzes the conversion of stearate to oleate . This interaction plays a crucial role in lipid metabolism and potentially in the treatment of obesity and related disorders .
Cellular Effects
This compound influences cell function by affecting lipid composition and metabolism. It has been shown to suppress the growth and proliferation of cancer cells in animal models . The increase in expression and activity of SCD1, which this compound interacts with, has been associated with cancer aggressiveness and poor prognosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It is metabolized by esterases in the body to stearyl alcohol and stearic acid . The conversion of stearate to oleate by SCD1, a process in which this compound is involved, is key in lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound
Dosage Effects in Animal Models
It is known that the lack of SCD1, which this compound interacts with, significantly improves the function of the left ventricle in leptin-deficient mice .
Metabolic Pathways
This compound is involved in lipid metabolism pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This process is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .
Transport and Distribution
It is known that this compound is a lipid-soluble compound , suggesting that it may be transported and distributed within cells and tissues via lipid transport mechanisms.
Subcellular Localization
It is known that the Δ7-sterol-C5-desaturase (STE1), which is involved in the same metabolic pathway as this compound, displays a dual localization in the endoplasmic reticulum and lipid particles in Arabidopsis . This suggests that this compound may also have a similar subcellular localization.
Properties
IUPAC Name |
octadecyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBWPOSQERPBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062639 | |
Record name | Stearyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Octadecanoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2778-96-3 | |
Record name | Stearyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2778-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoyic acid, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX2EGD0DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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